Ethyl 5-isopropylpicolinate
Description
Ethyl 5-isopropylpicolinate is a substituted picolinate ester characterized by an isopropyl group at the 5-position of the pyridine ring and an ethyl ester moiety at the 2-position. This compound serves as a versatile building block in organic and bioactive molecule synthesis, particularly in pharmaceutical and agrochemical research . Its structural uniqueness lies in the combination of a sterically demanding isopropyl group and the electron-withdrawing ester functionality, which influences reactivity and intermolecular interactions.
Properties
CAS No. |
108734-04-9 |
|---|---|
Molecular Formula |
C11H15NO2 |
Molecular Weight |
193.24 g/mol |
IUPAC Name |
ethyl 5-propan-2-ylpyridine-2-carboxylate |
InChI |
InChI=1S/C11H15NO2/c1-4-14-11(13)10-6-5-9(7-12-10)8(2)3/h5-8H,4H2,1-3H3 |
InChI Key |
FTFHLTWDEWYZLH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC=C(C=C1)C(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
(a) Ethyl 5-Cyanopicolinate
- Key Differences: Replaces the isopropyl group with a cyano (-CN) substituent at the 5-position.
- Reactivity and Safety: The cyano group enhances electrophilicity, making this compound more reactive in nucleophilic substitutions or cycloadditions. However, it poses significant safety risks, including respiratory and dermal toxicity, necessitating stringent handling protocols (e.g., immediate medical consultation upon inhalation or contact) .
- Applications : Likely used in synthesizing nitrile-containing heterocycles or as a precursor for carboxylic acid derivatives via hydrolysis.
(b) Ethyl 3-Isopropylpicolinate
- Key Differences : The isopropyl group is located at the 3-position instead of the 5-position.
- Structural Implications : Positional isomerism alters electronic distribution and steric hindrance around the pyridine ring. The 3-isopropyl variant may exhibit distinct regioselectivity in metal-catalyzed coupling reactions.
- Commercial Status : Available from four suppliers (e.g., CAS 2119467-73-9), indicating broader industrial adoption compared to the discontinued 5-isopropyl analog .
(c) Ethyl 5-[(Ethoxycarbonyl)oxy]-5,5-Diphenylpent-2-ynoate
- Key Differences : A structurally complex ester featuring diphenyl and ethoxycarbonyloxy groups.
- Synthetic Relevance : Cited in methodologies involving gold-catalyzed cyclizations and tandem reactions, highlighting its utility in constructing polycyclic frameworks .
- Divergence from Ethyl 5-Isopropylpicolinate : The extended conjugation and bulky diphenyl groups confer distinct solubility and steric properties, limiting direct comparability but underscoring the diversity of picolinate derivatives in synthesis.
Q & A
Q. What synthetic methodologies are commonly employed for Ethyl 5-isopropylpicolinate, and how can reaction parameters be systematically optimized?
this compound is typically synthesized via esterification of 5-isopropylpicolinic acid using ethanol under acidic or enzymatic catalysis. Key variables include catalyst type (e.g., sulfuric acid vs. lipases), solvent polarity, temperature (60–100°C), and reaction time. Optimization involves iterative DOE (Design of Experiments) to assess yield and purity via HPLC or GC-MS . For reproducibility, ensure strict control of anhydrous conditions to minimize hydrolysis side reactions.
Q. Which analytical techniques are most reliable for confirming the structural identity and purity of this compound?
Combine multiple spectroscopic methods:
- NMR (¹H/¹³C) to verify substitution patterns and ester functionality.
- Mass spectrometry (EI or ESI) for molecular ion confirmation.
- IR spectroscopy to identify carbonyl (C=O) stretches (~1740 cm⁻¹). Purity should be validated via HPLC (≥95% area normalization) with a C18 column and UV detection at 254 nm. Always compare data with published spectra for 5-substituted picolinate derivatives .
Q. What safety protocols are essential when handling this compound in laboratory settings?
Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation or skin contact. In case of exposure, rinse eyes/skin with water for 15 minutes and consult a physician. Store the compound in a cool, dry place away from oxidizers. Toxicity data should be cross-referenced with structurally similar esters (e.g., ethyl picolinates) if specific studies are unavailable .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic or chromatographic data during characterization?
Discrepancies often arise from impurities or stereochemical variations. Strategies include:
- Repetition under controlled conditions to exclude environmental variability.
- 2D NMR (COSY, HSQC) to resolve overlapping signals.
- X-ray crystallography for unambiguous structural confirmation.
- Comparative analysis with synthetic intermediates to trace contamination sources. Document all anomalies in supplementary materials to aid peer validation .
Q. What computational models are suitable for predicting the reactivity or physicochemical properties of this compound?
- DFT calculations (e.g., Gaussian or ORCA) to model electronic effects of the isopropyl group on the picolinate core.
- Molecular dynamics simulations (GROMACS) to study solvation behavior or ligand-protein interactions.
- QSPR models to correlate substituent effects with logP or solubility. Validate predictions with experimental data from analogous compounds .
Q. How should mechanistic studies be designed to investigate catalytic or kinetic behavior involving this compound?
- Use stoichiometric control experiments to isolate intermediates (e.g., via in situ IR or NMR).
- Isotope labeling (e.g., ¹⁸O in the ester group) to track bond cleavage during hydrolysis.
- Kinetic profiling under varying pH, temperature, and catalyst concentrations. Apply Eyring or Arrhenius plots to derive activation parameters. Include negative controls (e.g., uncatalyzed reactions) to confirm mechanistic pathways .
Q. What strategies mitigate batch-to-batch variability in synthetic yields or purity?
- Implement quality-by-design (QbD) principles: Define critical quality attributes (CQAs) like particle size or residual solvent levels.
- Use PAT (Process Analytical Technology) tools (e.g., in-line FTIR) for real-time monitoring.
- Statistically analyze variability sources (e.g., raw material purity, humidity) via multivariate regression .
Methodological Guidelines
- Literature Review : Prioritize peer-reviewed journals (e.g., Medicinal Chemistry Research, Beilstein Journal of Organic Chemistry) over non-curated databases. Use Google Scholar to track citations of seminal papers .
- Data Reporting : Follow STREAMS guidelines for spectral data. Report NMR shifts (δ in ppm), coupling constants (J in Hz), and MS fragmentation patterns. For reproducibility, disclose solvent batches and instrument calibration details .
- Ethical Compliance : For biological studies, adhere to OECD guidelines for compound handling and disposal. Document IRB/IACUC approvals if human/animal models are involved .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
